2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide
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Overview
Description
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide is a chemical compound with the molecular formula C8H6F3N3O3. It is characterized by the presence of trifluoromethyl and nitropyridine groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide typically involves the reaction of 5-methyl-3-nitropyridine-2-amine with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or acetonitrile. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding carboxylic acids and amines.
Scientific Research Applications
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The nitropyridine moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
2,2,2-Trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide can be compared with other similar compounds, such as:
2,2,2-Trifluoro-N-methylacetamide: This compound lacks the nitropyridine group, making it less versatile in terms of chemical reactivity.
2,2,2-Trifluoro-N-(6-fluoro-2-nitropyridin-3-yl)acetamide: This compound has a similar structure but with a different substitution pattern on the pyridine ring, leading to different chemical and biological properties.
Properties
CAS No. |
60792-75-8 |
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Molecular Formula |
C8H6F3N3O3 |
Molecular Weight |
249.15 g/mol |
IUPAC Name |
2,2,2-trifluoro-N-(5-methyl-3-nitropyridin-2-yl)acetamide |
InChI |
InChI=1S/C8H6F3N3O3/c1-4-2-5(14(16)17)6(12-3-4)13-7(15)8(9,10)11/h2-3H,1H3,(H,12,13,15) |
InChI Key |
HOMPPBJKLNXUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)NC(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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